molecular formula C8H5IN2O2 B8797966 5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid

5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B8797966
M. Wt: 288.04 g/mol
InChI Key: KMAHGTSBRXAEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

5-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13)

InChI Key

KMAHGTSBRXAEJH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 22 L round bottom flask was charged with ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate (I-41) (376 g, 1.19 mol), KOH (133.5 g), EtOH (3856 mL) and water (290 mL). The mixture was heated to 55° C. and stirred at 55° C. for 3 hours. A sample was taken for analysis and HPLC showed no (I-41) remaining. Water (2.5 L) was added to obtain a dark solution with some insoluble solids which were removed by filtration. To the filtrate was added acetic acid (150 g, 2.5 mol) until pH˜6 followed by water (4 L). The mixture was stirred at 15 to 20° C. over 30 minutes to form a slurry that was filtered and rinsed with EtOH/H2O (1:2 v/v) to yield 5-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid (I-42) as a red solid. 1H NMR (500 MHz, DMSO-d6) δ 12.62 (b, 1 H), 8.65 (d, 1 H), 8.44 (d, 1 H), 8.37 (s, 1 H), 7.37 (dd, 1 H).
Quantity
376 g
Type
reactant
Reaction Step One
Name
Quantity
133.5 g
Type
reactant
Reaction Step One
Name
Quantity
3856 mL
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Name
Quantity
2.5 L
Type
solvent
Reaction Step Four

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